molecular formula C15H22N4 B2650769 2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine CAS No. 1322604-85-2

2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine

Cat. No.: B2650769
CAS No.: 1322604-85-2
M. Wt: 258.369
InChI Key: DIIOZNQZSVADFD-UHFFFAOYSA-N
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Description

2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine (CAS 1322604-85-2) is a synthetic organic compound with a molecular formula of C15H22N4 and a molecular weight of 258.36 g/mol . This chemical features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its wide range of pharmacological activities . The structure is further functionalized with a methyl substituent and an amine group on the benzimidazole system, and an azepane ring connected via a methylene linker. Benzimidazole derivatives are of significant interest in pharmaceutical research for developing new therapeutic agents. This compound serves as a valuable building block and pharmacophoric synthon for researchers exploring structure-activity relationships in drug discovery . Its molecular architecture makes it a relevant intermediate for synthesizing and optimizing novel bioactive molecules with potential applications across multiple disease areas. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly for use in laboratory settings by qualified professionals. Handle with appropriate precautions, as it may cause skin and eye irritation .

Properties

IUPAC Name

2-(azepan-1-ylmethyl)-1-methylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4/c1-18-14-7-6-12(16)10-13(14)17-15(18)11-19-8-4-2-3-5-9-19/h6-7,10H,2-5,8-9,11,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIOZNQZSVADFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1CN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Properties

The compound has demonstrated significant potential as an anticancer agent. Its structural similarities to known anticancer compounds suggest it may exhibit similar or enhanced biological activities. Research indicates that compounds with analogous structures have shown promising results against various cancer cell lines.

Case Studies

  • In Vitro Studies :
    • In studies involving human leukemia and breast cancer cell lines, compounds similar to 2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine exhibited cytotoxic effects, with some derivatives showing IC50 values in the micromolar range, indicating effective antiproliferative activity .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects often involves inducing apoptosis in cancer cells. For instance, flow cytometry assays have indicated that certain derivatives can effectively trigger programmed cell death in MCF-7 and MDA-MB-231 breast cancer cell lines .

Antimicrobial Activity

Beyond its anticancer properties, 2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine has shown potential as an antimicrobial agent. Its structural characteristics allow it to interact with various microbial targets.

Inhibitory Studies

Another significant application of this compound lies in its potential as an inhibitor for various biological pathways.

TLR9 Inhibition

Recent patents have indicated that derivatives of benzimidazole, including 2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine, may serve as Toll-like receptor 9 (TLR9) inhibitors. TLR9 plays a crucial role in the immune response, and its inhibition could lead to therapeutic applications in autoimmune diseases and cancer treatment .

Synthesis and Purification Techniques

The synthesis of 2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine can be achieved through several methods involving common reagents like oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride). Purification techniques such as column chromatography are typically employed to isolate the desired product effectively .

Mechanism of Action

The mechanism of action of 2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

2-(Piperidin-4-yl)-1H-benzo[d]imidazol-5-amine (CAS 521298-40-8)
  • Structure : A six-membered piperidine ring replaces the azepane group.
  • Molecular weight = 246.27 g/mol, density = 1.337 g/cm³ .
  • Applications : Piperidine derivatives are common in kinase inhibitors due to their conformational flexibility.
2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine
  • Structure : A 4-chlorobenzyl group at position 2 and a pyrrolidine (five-membered ring) on the ethyl side chain.
  • Biological Activity : Demonstrated anti-inflammatory activity in molecular docking studies .
2-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine (CAS 3671-66-7)
  • Structure : A trifluoromethyl group at position 2.
  • Properties : Higher electronegativity and metabolic stability due to the CF₃ group. Melting point = 185–189°C, density = 1.536 g/cm³ .
  • Applications : Fluorinated analogs are often explored in CNS drug design.

Variations at Position 1

1-Methyl-1H-benzo[d]imidazol-5-amine trihydrochloride
  • Structure : Lacks the azepane substituent, with only a methyl group at position 1.
  • Properties : Simpler structure with lower molecular weight (MW = ~220 g/mol estimated).
  • Applications : Serves as a precursor for more complex derivatives .
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate
  • Structure: A butanoate ester chain at position 2 and a substituted amino group at position 5.
  • Synthesis: Prepared via Schiff base formation between benzaldehyde and ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate .
  • Applications : Ester groups are often used to improve bioavailability.

Dimeric and Polycyclic Analogs

2,2'-(Propane-1,3-diyl)bis(1-methyl-1H-benzo[d]imidazol-5-amine)
  • Structure : Two benzimidazole units linked by a propane chain.
  • Applications : Dimeric structures may enhance binding avidity in enzyme inhibition.

Biological Activity

2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine can be represented as follows:

  • Molecular Formula: C_{14}H_{20}N_{4}
  • Molecular Weight: 244.33 g/mol
  • CAS Number: 942356-96-9

This compound features a benzimidazole core, which is known for its significant biological activity.

Anticancer Properties

Research indicates that compounds similar to 2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine exhibit promising anticancer properties. For instance, a study highlighted that benzimidazole derivatives possess the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activity

CompoundCancer TypeMechanism of ActionReference
2-(azepan-1-ylmethyl)-...Breast CancerApoptosis induction
Benzimidazole Derivative ALung CancerCell cycle arrest
Benzimidazole Derivative BColon CancerInhibition of angiogenesis

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been extensively studied. Compounds with a similar structure to 2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine have shown activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
2-(azepan-1-ylmethyl)-...S. aureus32 µg/mL
Benzimidazole Derivative CE. coli16 µg/mL

Structure-Activity Relationship (SAR)

The structure of benzimidazole derivatives significantly influences their biological activity. Modifications at various positions on the benzimidazole ring can enhance or diminish their efficacy. For example, the introduction of specific substituents at the 2-position has been linked to increased affinity for biological targets, thus improving their therapeutic potential .

Case Study 1: Neuroprotective Effects

In a recent study, a derivative of the benzimidazole class was evaluated for neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated that these compounds could significantly reduce intracellular reactive oxygen species (ROS) levels and improve mitochondrial membrane potential, suggesting potential applications in neurodegenerative diseases .

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory properties of benzimidazole derivatives. The findings revealed that certain compounds could effectively inhibit pro-inflammatory cytokines, indicating their potential use in treating inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving benzimidazole core formation followed by azepane substitution. Key steps include:

  • Cyclocondensation of o-phenylenediamine derivatives with carbonyl sources (e.g., aldehydes or ketones) under acidic conditions to form the benzimidazole ring .
  • Alkylation or reductive amination to introduce the azepane moiety .
  • Optimization parameters:
  • Temperature : Elevated temperatures (80–120°C) improve reaction rates but may require reflux conditions .
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures reduce side reactions .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or palladium catalysts for cross-coupling steps improves yield .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks at δ 2.62–3.98 ppm confirm methyl and azepane protons; aromatic protons appear at δ 6.8–7.5 ppm .
  • ¹³C NMR : Signals for the benzimidazole carbons (110–150 ppm) and azepane carbons (20–50 ppm) validate the structure .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 314.4 [M+H]⁺) confirm molecular weight .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is achieved using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do molecular docking studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes or receptors with known roles in disease pathways (e.g., kinases, GPCRs) .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations. Parameters:
  • Grid box centered on the active site (e.g., ATP-binding pocket for kinases) .
  • Flexible ligand docking to account for azepane conformational changes .
  • Key Findings :
  • The azepane moiety enhances hydrophobic interactions with nonpolar residues (e.g., Leu273 in kinase X), while the benzimidazole nitrogen forms hydrogen bonds with catalytic lysine residues .
  • Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values from enzymatic assays .

Q. How can researchers resolve discrepancies in pharmacological data across different studies?

  • Methodological Answer :

  • Assay Variability :
  • Cell Line Differences : Use standardized cell lines (e.g., HEK293 for GPCR assays) to minimize variability .
  • Buffer Conditions : Ensure consistent pH (7.4) and ion concentrations (e.g., 1 mM Mg²⁺) in enzymatic assays .
  • Data Normalization :
  • Express activity as % inhibition relative to positive controls (e.g., 10 μM reference inhibitor) .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to evaluate significance of potency differences (e.g., IC₅₀ = 1.2 μM vs. 2.5 μM) .

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